molecular formula C18H27N7O3 B2488679 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide CAS No. 1704613-63-7

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide

Cat. No.: B2488679
CAS No.: 1704613-63-7
M. Wt: 389.46
InChI Key: SZJNAIJDGSYWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N7O3 and its molecular weight is 389.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O3/c1-3-27-17(28-4-2)11-20-18(26)14-7-9-24(10-8-14)15-5-6-16(23-22-15)25-13-19-12-21-25/h5-6,12-14,17H,3-4,7-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJNAIJDGSYWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2-diethoxyethyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N8O3SC_{19}H_{26}N_{8}O_{3}S with a molecular weight of approximately 446.53 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperidine backbone, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyridazine compounds often exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is particularly noted for enhancing antifungal activity by disrupting fungal cell wall synthesis.

Antitumor Activity

Studies on related compounds have demonstrated promising antitumor effects. For instance, triazole derivatives have been reported to inhibit key enzymes involved in tumor growth and proliferation. The compound may exhibit similar mechanisms through its structural analogs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as xanthine oxidase and various kinases involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that triazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The ability to scavenge free radicals may also contribute to its protective effects against oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values as low as 0.006 μg/mL against Staphylococcus aureus, suggesting high potency in inhibiting bacterial growth .

CompoundMIC (μg/mL)Target Pathogen
Triazole A0.006S. aureus
Triazole B0.012E. coli
Triazole C0.020Candida albicans

Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of triazole derivatives in breast cancer cell lines. The compound induced significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .

CompoundIC50 (μM)Cell Line
Compound X15MCF-7
Compound Y20MDA-MB-231

Q & A

Q. Table 1. Example Synthetic Parameters

StepReagents/ConditionsYield Optimization Tips
Pyridazine-triazole coreCuBr catalysis, DMSO solvent, 35–50°CMonitor reaction via TLC
Amide couplingEDC/HOBt, DMF, RT to 40°CUse excess diethoxyethylamine

Advanced Question: How can researchers optimize multi-step synthesis to improve yield and purity?

Answer:
Advanced optimization strategies include:

  • Catalyst Screening : Transition metals (e.g., CuBr) enhance coupling efficiency in heterocycle formation .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates but may require rigorous drying to avoid side reactions .
  • Purification Techniques : Use preparative HPLC or column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity fractions .
  • In-Line Monitoring : Employ LC-MS or FTIR to track reaction progress and identify byproducts early .

Critical Consideration :
Contradictions in yield data across studies may arise from differences in reagent purity or moisture content. Replicate reactions under inert atmospheres (argon/nitrogen) for consistency .

Basic Question: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identifies protons in the piperidine ring (δ 1.5–3.0 ppm), triazole (δ 7.5–8.5 ppm), and diethoxyethyl group (δ 3.4–4.0 ppm) .
    • 13C NMR : Confirms carbonyl carbons (amide: ~170 ppm) and aromatic carbons in pyridazine/triazole (~120–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Advanced Question: How should researchers resolve contradictions in spectral data during characterization?

Answer:
Data discrepancies (e.g., unexpected NMR shifts) can arise from:

  • Tautomerism : The 1,2,4-triazole group may exhibit tautomeric shifts; compare data with structurally similar compounds .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free from water, which can alter chemical shifts .
  • Dynamic Effects : Variable-temperature NMR can resolve overlapping peaks caused by conformational flexibility in the piperidine ring .

Q. Methodological Workflow :

Re-run spectra under standardized conditions.

Cross-validate with computational tools (e.g., DFT for predicted NMR shifts) .

Compare with literature data for analogous heterocycles .

Advanced Question: What experimental approaches identify the biological targets of this compound?

Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or GPCRs, leveraging the triazole’s affinity for metal ions in active sites .
  • In Vitro Assays :
    • Enzyme Inhibition : Test activity against cytochrome P450 isoforms or phosphodiesterases using fluorogenic substrates .
    • Cellular Uptake : Use fluorescently tagged analogs to track localization via confocal microscopy .
  • SAR Studies : Modify the diethoxyethyl or piperidine group to assess impact on bioactivity .

Q. Table 2. Example Biological Assay Parameters

Assay TypeTarget ClassKey ReadoutReference
Kinase InhibitionATP-binding pocketsIC50 via luminescence
AntimicrobialBacterial biofilmsMIC (minimum inhibitory concentration)

Basic Question: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Hydrolytic Sensitivity : The diethoxyethyl group may hydrolyze in aqueous buffers; store in anhydrous DMSO at -20°C .
  • Light Sensitivity : Pyridazine derivatives can photodegrade; use amber vials and limit UV exposure .
  • pH Effects : Stability in biological assays (pH 7.4) should be confirmed via LC-MS over 24 hours .

Advanced Question: How can researchers design experiments to elucidate the mechanism of action?

Answer:

  • Proteomics : Use affinity chromatography with immobilized compound to pull down binding partners, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes that modulate compound efficacy .
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NAD+) to infer pathway disruption .

Data Integration : Combine omics datasets with structural modeling to propose a mechanistic hypothesis, validated via site-directed mutagenesis of predicted target residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.